4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide
Overview
Description
4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-methoxy-N,N-dimethylbenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Reagents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Conditions: Room temperature, atmospheric pressure.
Products: 4-Methoxy-N,N-dimethyl-3-aminobenzenesulfonamide.
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Substitution: : The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Reagents: Nucleophiles (e.g., thiols, amines).
Conditions: Elevated temperature, solvent (e.g., ethanol).
Products: Substituted derivatives of this compound.
Scientific Research Applications
4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
4-Methoxy-N,N-dimethylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methoxy-N,N-dimethyl-3-aminobenzenesulfonamide: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
4-Nitro-N,N-dimethylbenzenesulfonamide: Lacks the methoxy group, affecting its solubility and reactivity.
The presence of both the methoxy and nitro groups in this compound makes it unique and versatile for various applications .
Properties
IUPAC Name |
4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-10(2)17(14,15)7-4-5-9(16-3)8(6-7)11(12)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUMQRKEMKZWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650309 | |
Record name | 4-Methoxy-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99363-02-7 | |
Record name | 4-Methoxy-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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